Pranlukast-d4

Description

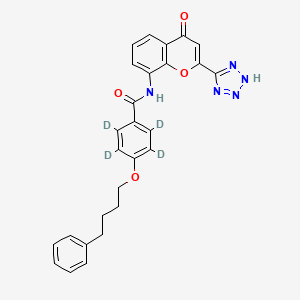

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H23N5O4 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide |

InChI |

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i12D,13D,14D,15D |

InChI Key |

NBQKINXMPLXUET-YTAQVSDTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4=NNN=N4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Pranlukast-d4 in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis. To facilitate robust pharmacokinetic and bioanalytical studies of Pranlukast, a stable isotope-labeled internal standard is essential. Pranlukast-d4, a deuterated analog of Pranlukast, serves this critical role. This technical guide provides an in-depth overview of the application of this compound in research, focusing on its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Application: Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, particularly by LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to calibration standards, quality control samples, and study samples before processing.[1] The ideal IS is a stable isotope-labeled version of the analyte, such as this compound for Pranlukast.[1]

Key Advantages of Using this compound as an Internal Standard:

-

Compensates for Variability: this compound helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1]

-

Similar Physicochemical Properties: Being structurally and chemically almost identical to Pranlukast, this compound exhibits nearly the same chromatographic retention time, extraction recovery, and ionization response.[1] This co-elution is a crucial characteristic for an effective internal standard.[1]

-

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative results are significantly enhanced.

Mechanism of Action of Pranlukast

Pranlukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) at the CysLT1 receptor in the human airway.[2] By blocking the binding of LTD4, Pranlukast inhibits the downstream effects of leukotriene activation, which include airway edema, smooth muscle contraction, and increased mucus secretion.[2] This mechanism underlies its therapeutic efficacy in asthma and allergic rhinitis.

Experimental Workflow for Pranlukast Quantification

The quantification of Pranlukast in biological matrices such as human plasma is typically achieved through a validated LC-MS/MS method. The following diagram illustrates a standard workflow incorporating this compound as the internal standard.

Data Presentation: LC-MS/MS Method Parameters

The following table summarizes typical parameters for a highly sensitive and selective LC-MS/MS method for the determination of Pranlukast in human plasma. While the original study used a different internal standard, these parameters are directly applicable to a method employing this compound.

| Parameter | Value | Reference |

| Sample Volume | 100 µL plasma | [3] |

| Internal Standard | SK&F 108566 (this compound is recommended) | [3] |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL for Pranlukast | [3] |

| Calibration Curve Range | 10.0 to 2000 ng/mL for Pranlukast | [3] |

| Intra-assay Precision (%CV) | < 12% | [3] |

| Inter-assay Precision (%CV) | < 12% | [3] |

| Total Cycle Time | 5 min | [3] |

Experimental Protocols

Sample Preparation: On-line Solid-Phase Extraction (SPE)

A highly efficient method for sample clean-up involves on-line SPE.[3]

-

Sample Pre-treatment: Centrifuge the biological sample (e.g., human plasma).

-

Internal Standard Addition: Add a known concentration of this compound solution to an aliquot of the supernatant.

-

Injection: Directly inject the sample into the on-line SPE system.

-

Extraction and Elution: The analytes (Pranlukast and this compound) are retained on the SPE cartridge while interferences are washed away. The retained analytes are then eluted and transferred to the analytical LC column.

Liquid Chromatography (LC)

-

Analytical Column: A C18 column is commonly used for separation.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol) is employed.[3]

-

Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

-

Column Temperature: The column is typically maintained at a constant temperature to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Source: A turbo-ionspray interface operating in the negative ion mode is often used.[3]

-

Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Pranlukast and this compound.

-

Data Acquisition and Processing: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Pranlukast in the sample by interpolation from the calibration curve.

Conclusion

This compound is an indispensable tool in the research and development of Pranlukast. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic studies and other quantitative assessments. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this important therapeutic agent.

References

Pranlukast-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Pranlukast-d4 as an internal standard in the quantitative bioanalysis of Pranlukast. This document details the foundational principles of internal standards, the specific application of a deuterated analog like this compound, and the associated experimental protocols.

Introduction: The Crucial Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine) can introduce significant variability during sample preparation and analysis. Factors such as analyte loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all lead to inaccurate quantification.

To mitigate these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. The fundamental principle is that the IS will experience the same analytical variations as the analyte. Therefore, by measuring the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and reproducible results.

This compound: A Deuterated Internal Standard

This compound is a stable isotope-labeled (SIL) version of Pranlukast, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass makes it distinguishable from Pranlukast by a mass spectrometer, while its chemical properties remain virtually identical. This makes this compound an excellent internal standard for the quantitative analysis of Pranlukast for several key reasons:

-

Co-elution: Pranlukast and this compound exhibit nearly identical chromatographic behavior, meaning they elute at the same time from the liquid chromatography column. This ensures that both compounds experience the same matrix effects at the same point in time.[1]

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the recovery of this compound is expected to be the same as that of Pranlukast. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

-

Correction for Ionization Variability: In the mass spectrometer's ion source, fluctuations in ionization efficiency will affect both the analyte and the internal standard to a similar degree. The use of the response ratio effectively cancels out this variability.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for its ability to provide the most accurate and precise results.[2]

Mechanism of Action of Pranlukast (Analyte)

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators that play a key role in the pathophysiology of asthma and allergic rhinitis.[4] When these leukotrienes bind to the CysLT1 receptor on airway smooth muscle cells and other pro-inflammatory cells, they trigger a cascade of events leading to:

-

Bronchoconstriction

-

Increased vascular permeability and airway edema

-

Mucus hypersecretion

-

Eosinophil recruitment and inflammation

Pranlukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes and inhibiting their pro-inflammatory effects.[3]

Signaling Pathway of Pranlukast's Pharmacological Action

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling pathways, primarily through Gq/11 proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately contribute to the pathological responses seen in asthma and allergic rhinitis. Pranlukast, by blocking the initial receptor binding, prevents the initiation of this signaling cascade.

Experimental Protocol for the Quantification of Pranlukast using this compound

The following protocol is a representative example of a validated LC-MS/MS method for the quantification of Pranlukast in human plasma, incorporating this compound as the internal standard. This protocol is based on established methodologies for similar analytes and follows FDA guidelines for bioanalytical method validation.[6][7]

Materials and Reagents

-

Pranlukast reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Pranlukast and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Pranlukast primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: To 200 µL of human plasma (blank, standard, QC, or unknown sample), add 50 µL of the this compound internal standard working solution (100 ng/mL).

-

Protein Precipitation/Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Pranlukast: m/z 482.2 -> 250.1this compound: m/z 486.2 -> 254.1 |

| Ion Source Temp. | 550°C |

Method Validation

The bioanalytical method should be validated according to FDA guidelines, assessing the following parameters:[7]

-

Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

-

Linearity: A linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.

-

Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%Bias) at multiple QC levels (LOD, LQC, MQC, HQC).

-

Recovery: The efficiency of the extraction process, determined by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and IS, assessed by comparing the response in post-extraction spiked samples to that in neat solutions.

-

Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for a validated bioanalytical method for Pranlukast using a deuterated internal standard. The data presented here is representative of what would be expected from a robust and reliable assay.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Regression Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 20% | ± 20% |

| LQC | 3 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |

| MQC | 100 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |

| HQC | 800 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pranlukast | 85 - 95% | 90 - 110% |

| This compound | 85 - 95% | 90 - 110% |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the bioanalytical method using this compound as an internal standard.

Conclusion

This compound serves as an ideal internal standard for the quantitative determination of Pranlukast in biological matrices. Its mechanism of action as an internal standard relies on its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability in sample preparation and analysis. The use of a validated LC-MS/MS method with this compound ensures the generation of accurate, precise, and reliable pharmacokinetic and toxicokinetic data, which is essential for the successful development of pharmaceutical products. This technical guide provides a comprehensive overview of the principles, protocols, and performance characteristics associated with the use of this compound as an internal standard, offering valuable insights for researchers and scientists in the field of drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-depth Technical Guide to the Synthesis and Characterization of Pranlukast-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies for the accurate quantification of Pranlukast in biological matrices.[1][2]

Chemical Identity and Properties

This compound is a stable isotope-labeled version of Pranlukast, with four deuterium atoms incorporated into the 4-(4-phenylbutoxy)benzamide moiety. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.

| Property | Value | Reference |

| Formal Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4 | [1] |

| CAS Number | 2713172-43-9 | [1] |

| Molecular Formula | C₂₇H₁₉D₄N₅O₄ | [1][3] |

| Molecular Weight | 485.53 g/mol | [3] |

| Purity (by HPLC) | ≥97.55% | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at 2-8°C for long-term storage | [3] |

Proposed Synthesis of this compound

The overall synthetic workflow can be visualized as follows:

Experimental Protocols (Proposed)

The following are proposed experimental protocols based on the synthesis of the non-deuterated analogue. These protocols should be optimized for the synthesis of the deuterated compound.

Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid-d4

The synthesis of this key deuterated intermediate can be adapted from known procedures for the non-deuterated compound.[4] The deuteration is introduced on the benzoic acid ring.

-

Preparation of 4-Hydroxybenzoic acid-d4: Commercially available phenol-d6 can be carboxylated using a Kolbe-Schmitt reaction to introduce the carboxylic acid group, yielding 4-hydroxybenzoic acid-d4.

-

Etherification: The resulting 4-hydroxybenzoic acid-d4 is then etherified with 1-bromo-4-phenylbutane in the presence of a base such as potassium carbonate in a suitable solvent like DMF.

Step 2: Formation of 4-(4-Phenylbutoxy)benzoyl-d4 chloride

The deuterated carboxylic acid is converted to its more reactive acyl chloride derivative.

-

A mixture of 4-(4-phenylbutoxy)benzoic acid-d4 and an excess of thionyl chloride or oxalyl chloride is heated under reflux.[5]

-

The excess chlorinating agent is removed by distillation under reduced pressure to yield the crude 4-(4-phenylbutoxy)benzoyl-d4 chloride.

Step 3: Synthesis of this compound

The final step involves the coupling of the deuterated acyl chloride with the chromone amine.

-

8-Amino-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is dissolved in a suitable solvent such as dichloromethane or DMF.

-

A base, for instance, pyridine or triethylamine, is added to the solution.

-

The solution of 4-(4-phenylbutoxy)benzoyl-d4 chloride is added dropwise to the mixture at a controlled temperature.

-

The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

The product, this compound, is isolated and purified by standard techniques such as crystallization or column chromatography.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. While specific experimental data for this compound is not publicly available, the following techniques are standard for its characterization.

| Characterization Technique | Expected Observations |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (485.53 g/mol ). High-resolution mass spectrometry would confirm the elemental composition. |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | The ¹H NMR spectrum would be expected to be similar to that of Pranlukast, but with the absence of signals corresponding to the four protons on the benzamide phenyl ring. The integration of the remaining proton signals would be consistent with the structure. |

| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | The ¹³C NMR spectrum would show signals corresponding to all the carbon atoms in the molecule. The signals for the deuterated carbons on the benzamide ring would likely be broadened or show a different splitting pattern due to the deuterium coupling. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the chemical purity of the compound. A single major peak with a purity of ≥97% is typically expected for a reference standard.[3] |

Mechanism of Action and Signaling Pathway

Pranlukast, the non-deuterated parent compound, is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[6][7] By blocking this receptor, Pranlukast inhibits the pro-inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis. The deuteration in this compound does not alter its mechanism of action but provides a tool for its accurate measurement.

The signaling pathway inhibited by Pranlukast is depicted below:

Conclusion

This compound is a critical analytical tool for the development and study of Pranlukast. This guide provides a comprehensive overview of its properties, a proposed synthetic strategy, and characterization methods. The provided experimental protocols, based on the synthesis of the non-deuterated compound, offer a solid foundation for its preparation in a research setting. The successful synthesis and thorough characterization of this compound are paramount for its reliable use as an internal standard in quantitative bioanalytical assays.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. tsijournals.com [tsijournals.com]

- 5. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]

- 6. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide to Pranlukast-d4: Physical and Chemical Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical specifications of Pranlukast-d4. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques.

Core Physical and Chemical Properties

This compound is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily utilized as an internal standard for the quantification of Pranlukast in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement.

| Property | Value | Reference |

| Chemical Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4 | [2] |

| Synonyms | ONO-1078-d4 | [3] |

| CAS Number | 2713172-43-9 | [2][4] |

| Molecular Formula | C₂₇H₁₉D₄N₅O₄ | [2][4] |

| Molecular Weight | 485.53 g/mol | [3][4] |

| Physical State | Solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at 2-8°C for long-term storage. | [4] |

Experimental Protocols

Synthesis and Purification

A definitive, publicly available protocol for the synthesis of this compound is not detailed in the literature, as such standards are often prepared via proprietary custom synthesis. However, a logical synthetic route can be inferred from the known synthesis of Pranlukast. The deuterium atoms are typically introduced into one of the aromatic rings of a precursor molecule.

A plausible synthetic workflow for Pranlukast, adaptable for the deuterated analog, involves the following key steps:

-

Synthesis of Key Intermediates : The synthesis of Pranlukast typically involves the preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride. For this compound, the deuterated version of 4-(4-phenylbutoxy)benzoic acid would be synthesized.

-

Amide Coupling : The two intermediates are then coupled to form the final Pranlukast molecule.

A general purification method for Pranlukast involves recrystallization.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as N,N-dimethylformamide.

-

Slowly add a less polar solvent, like ethanol, to induce crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under reduced pressure. This process can be repeated to achieve higher purity.[3]

Analytical Methodologies

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Pranlukast.

High-Performance Liquid Chromatography (HPLC) for Pranlukast Analysis:

A stability-indicating RP-HPLC method for Pranlukast has been developed, which can be adapted for this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and ammonium acetate buffer (pH 5) at a 75:25 ratio |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pranlukast in Human Plasma:

A highly sensitive and selective LC/MS/MS method has been developed for the determination of Pranlukast and its metabolites in human plasma. This compound would serve as an ideal internal standard in this assay.

| Parameter | Condition |

| Sample Preparation | Online solid-phase extraction (SPE) |

| LC System | HPLC with a step gradient |

| Mobile Phase | 20 mM ammonium acetate-methanol system |

| Mass Spectrometer | Triple quadrupole |

| Ionization Mode | Negative ion turbo-ionspray |

| Detection | Selected Reaction Monitoring (SRM) |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL for Pranlukast |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For structural confirmation, NMR spectroscopy is employed.

| Parameter | Condition |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Spectrometer Frequency | Routine analysis is typically performed at proton frequencies between 300 and 500 MHz. |

| Reference Standard | Tetramethylsilane (TMS) |

Signaling Pathways and Mechanism of Action

Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[5][6] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[6][7] By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, airway edema, and mucus secretion.[5][6][8]

Pranlukast has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Cysteinyl Leukotriene Signaling Pathway

Caption: Cysteinyl Leukotriene signaling pathway and the inhibitory action of Pranlukast.

NF-κB Signaling Pathway Inhibition

References

- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. researchgate.net [researchgate.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to Pranlukast-d4: Properties, Suppliers, and Analytical Applications

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Pranlukast-d4, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document details available suppliers, purity specifications, and key experimental protocols, and illustrates the compound's mechanism of action through a signaling pathway diagram.

Introduction to this compound

This compound is a stable isotope-labeled form of Pranlukast, where four hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, making it an ideal tool for precise quantification of Pranlukast in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

Pranlukast itself is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor[1][3]. By blocking the action of leukotriene D4 (LTD4) at this receptor, Pranlukast mitigates key pathological processes in asthma, including airway edema, smooth muscle contraction, and mucus secretion[3].

Supplier and Purity Information for this compound

The following table summarizes the key information for several suppliers of this compound, including CAS number, molecular formula, molecular weight, and reported purity.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Cayman Chemical | 2713172-43-9 | C₂₇H₁₉D₄N₅O₄ | 485.5 | ≥99% deuterated forms (d₁-d₄)[1] |

| Clearsynth | 2713172-43-9 | C₂₇H₁₉D₄N₅O₄ | 485.53 | 97.55% (by HPLC)[4] |

| MedChemExpress | 2713172-43-9 | Not specified | Not specified | Certificate of Analysis available upon request[5] |

| Biosynth | 2713172-43-9 | Not specified | Not specified | Information available upon inquiry[6] |

| Simson Pharma | Not specified | C₂₇H₁₉D₄N₅O₄ | 485.54 | Available via custom synthesis; Certificate of Analysis provided[7] |

| Veeprho | Not specified | Not specified | Not specified | Information available upon request[2] |

Experimental Protocols

This section details a validated method for the determination of Pranlukast in human plasma, employing this compound as an internal standard to ensure accuracy and reproducibility[8].

Objective: To accurately quantify the concentration of Pranlukast and its metabolites in human plasma samples.

Methodology:

-

Sample Preparation and Extraction:

-

Human plasma samples (100 µL) are directly injected into an on-line solid-phase extraction (SPE) system.

-

This compound is used as the internal standard.

-

The on-line SPE system isolates the analytes from the plasma matrix, which helps in reducing sample preparation time and minimizing ion suppression effects[8].

-

-

Chromatographic Separation:

-

Following SPE, the analytes are transferred to a liquid chromatography (LC) system for separation.

-

A mobile phase consisting of a 20 mM ammonium acetate-methanol system is used with a step gradient to achieve efficient separation of Pranlukast and its metabolites[8].

-

-

Mass Spectrometric Detection:

-

The separated analytes are introduced into a tandem mass spectrometer (MS/MS) equipped with a turbo-ionspray interface.

-

Quantification is performed using negative ion selected reaction monitoring (SRM)[8].

-

The method is validated for a linear range of 10.0 to 2000 ng/mL for Pranlukast[8].

-

The lower limit of quantification (LLQ) for Pranlukast is 10.0 ng/mL[8].

-

Workflow for Pranlukast Quantification:

Workflow for the quantification of Pranlukast in human plasma.

Signaling Pathway of Pranlukast

Pranlukast exerts its therapeutic effects by acting as a selective antagonist at the CysLT1 receptor. The following diagram illustrates this mechanism of action.

Mechanism of Action of Pranlukast:

Mechanism of action of Pranlukast at the CysLT1 receptor.

In addition to its primary mechanism, Pranlukast has been shown to inhibit the nuclear translocation of NF-κB p65 induced by TNF-α, suggesting a broader anti-inflammatory role[1]. It also inhibits the oxygen-glucose deprivation-induced nuclear translocation of the CysLT1 receptor itself[9].

This guide provides a foundational understanding of this compound for research applications. For specific experimental setups, it is crucial to consult the certificates of analysis provided by the suppliers and relevant scientific literature.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2713172-43-9 | FP184048 | Biosynth [biosynth.com]

- 7. Pranlukast | CAS No- 103177-37-3 | Simson Pharma Limited [simsonpharma.com]

- 8. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Isotopic Labeling of Pranlukast for Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of Pranlukast, a leukotriene receptor antagonist, for its application in bioanalytical studies. The use of isotopically labeled internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering unparalleled accuracy and precision.[1][2][3] This document outlines a proposed synthetic pathway for deuterium-labeled Pranlukast (Pranlukast-d4), details a comprehensive bioanalytical method using this internal standard, and presents the rationale behind this advanced analytical approach.

Introduction to Isotopic Labeling in Bioanalysis

Stable isotope-labeled (SIL) internal standards are considered the most suitable for quantitative bioanalysis.[3] These compounds, in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), exhibit chemical and physical properties nearly identical to the analyte of interest. When used in LC-MS/MS, a SIL internal standard co-elutes with the unlabeled analyte and compensates for variability in sample preparation, injection volume, matrix effects, and instrument response.[3] While structural analogs can be used, SIL internal standards, particularly those labeled with stable isotopes, provide superior accuracy and precision.[1][2]

Proposed Synthesis of Deuterium-Labeled Pranlukast (this compound)

The synthesis of Pranlukast generally involves the coupling of 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one with a derivative of 4-(4-phenylbutoxy)benzoic acid.[4] A proposed route to introduce deuterium is to start with a deuterated precursor for the side chain, such as 1-bromo-4-phenylbutane-d4.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

2.2.1. Synthesis of 1-bromo-4-phenylbutane-d4

-

Synthesis of 4-chlorobutanol-d7: Tetrahydrofuran-d8 is reacted with concentrated hydrochloric acid to yield 4-chlorobutanol-d7.

-

Synthesis of 4-phenylbutanol-d6: 4-Chlorobutanol-d7 is reacted with benzene in the presence of aluminum trichloride (Friedel-Crafts alkylation) to produce 4-phenylbutanol-d6.

-

Synthesis of 1-bromo-4-phenylbutane-d4: 4-Phenylbutanol-d6 is treated with hydrobromic acid to yield 1-bromo-4-phenylbutane-d4. The deuteration on the aromatic ring is assumed to be lost during the Friedel-Crafts reaction.

2.2.2. Synthesis of this compound

-

Synthesis of Methyl 4-(4-phenylbutoxy-d4)benzoate: 1-Bromo-4-phenylbutane-d4 is reacted with methyl p-hydroxybenzoate in the presence of potassium carbonate in dimethylformamide (DMF).

-

Synthesis of 4-(4-phenylbutoxy-d4)benzoic acid: The resulting ester is hydrolyzed with sodium hydroxide to yield 4-(4-phenylbutoxy-d4)benzoic acid.

-

Coupling Reaction: 4-(4-Phenylbutoxy-d4)benzoic acid is activated with a suitable coupling agent (e.g., DCC/DMAP or HATU) and then reacted with 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one to yield this compound.

-

Purification: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

Bioanalysis of Pranlukast using a Deuterated Internal Standard

A sensitive and selective LC-MS/MS method is essential for the quantification of Pranlukast in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving reliable and reproducible results.

Bioanalytical Workflow

Caption: Bioanalytical workflow for Pranlukast quantification.

Experimental Protocol for Bioanalysis

3.2.1. Sample Preparation

-

To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, for cleaner extracts, employ solid-phase extraction (SPE).[5]

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for molecules with acidic protons like the tetrazole group in Pranlukast.

-

MRM Transitions:

-

Pranlukast: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z+4) -> Product ion (m/z+4 or another stable fragment)

-

Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The data presented is based on a published method for Pranlukast that utilized a structural analog as an internal standard; similar or improved performance is expected with a deuterated internal standard.[5]

| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |

| Linearity | r² ≥ 0.99 | 10.0 - 2000 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, acceptable precision and accuracy | 10.0 ng/mL[5] |

| Intra- and Inter-Assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) | < 12%[5] |

| Intra- and Inter-Assay Accuracy | %Bias within ±15% (±20% at LLOQ) | Within ±15% |

| Recovery | Consistent and reproducible | Expected to be consistent for both analyte and IS |

| Matrix Effect | Minimal and consistent | Significantly minimized with a co-eluting SIL IS |

| Stability (Freeze-thaw, bench-top, long-term) | Analyte stable within acceptable limits | Pranlukast is stable under routine analysis conditions[5] |

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for Pranlukast in human plasma. The use of an isotopically labeled internal standard is anticipated to yield results with high precision and accuracy.

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

| Pranlukast | 10.0[5] | 10.0 - 2000[5] | < 12%[5] | < 12%[5] |

| Pranlukast Metabolites | 1.00[5] | 1.00 - 200[5] | < 12%[5] | < 12%[5] |

Conclusion

The use of an isotopically labeled internal standard, such as the proposed this compound, is highly recommended for the bioanalysis of Pranlukast. This approach provides the necessary accuracy, precision, and robustness to support pharmacokinetic and other clinical studies. The proposed synthetic route offers a feasible pathway to obtain the labeled compound, and the outlined bioanalytical method provides a solid framework for its implementation. While the initial investment in synthesizing a labeled standard may be higher, the long-term benefits of data quality and reliability are invaluable in the drug development process.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]

- 4. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]

- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pranlukast-d4: A Technical Overview for Researchers

Pranlukast-d4 is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This technical guide provides an in-depth overview of the molecular properties of this compound, a detailed experimental protocol for its use as an internal standard, and a visualization of the biological pathway it modulates. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

This compound is primarily utilized as an internal standard for the quantification of Pranlukast in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1] Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H19D4N5O4 |

| Molecular Weight | 485.53 g/mol [2][4] |

| CAS Number | 2713172-43-9[1][4][5] |

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Receptor

Pranlukast functions by selectively binding to and inhibiting the CysLT1 receptor.[2][3][6] This action blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators.[2][4] The signaling cascade initiated by cysteinyl leukotriene binding to the CysLT1 receptor leads to a range of physiological responses associated with inflammatory conditions such as asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, and mucus secretion.[2][4][6] By antagonizing this receptor, Pranlukast effectively mitigates these inflammatory effects.

Experimental Protocol: Quantification of Pranlukast using this compound as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantification of Pranlukast in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of this compound solution as the internal standard.

-

Perform protein precipitation by adding an organic solvent such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

-

Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on which provides better sensitivity for Pranlukast and this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Pranlukast and this compound are monitored. For example:

-

Pranlukast: [M+H]+ → fragment ion

-

This compound: [M+H]+ → fragment ion

-

-

Data Analysis: The peak area ratio of Pranlukast to this compound is calculated and used to determine the concentration of Pranlukast in the plasma samples by comparing it to a standard curve.

References

A Comparative Analysis of the Stability of Pranlukast and Pranlukast-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Pranlukast, a cysteinyl leukotriene receptor antagonist, and its deuterated analog, Pranlukast-d4. While detailed experimental stability data for Pranlukast is available, demonstrating its degradation profile under various stress conditions, corresponding data for this compound is not publicly available. This guide summarizes the known stability of Pranlukast based on forced degradation studies and provides a theoretical framework for understanding the potential stability advantages of this compound, rooted in the principles of the kinetic isotope effect. This document is intended to inform researchers and drug development professionals on the stability characteristics of these compounds, aiding in formulation development, storage, and handling.

Introduction

Pranlukast is a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, which plays a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1][2][3] By blocking the action of leukotrienes, Pranlukast helps to prevent airway edema, smooth muscle contraction, and mucus secretion.[1][3] Deuterated drugs, such as this compound, are analogues in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and a more favorable pharmacokinetic profile due to the kinetic isotope effect.[][5][6][7] This guide will explore the known stability of Pranlukast and extrapolate the potential stability profile of this compound.

Pranlukast: A Review of Chemical Stability

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9] Pranlukast hydrate has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies on Pranlukast Hydrate [8][10]

| Stress Condition | Reagents and Duration | Observed Degradation (%) | Stability Profile |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 6 hours | Not specified | Stable |

| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | 15.68 | Labile |

| Oxidative | 30% H₂O₂ at room temperature for 24 hours | 10.52 | Labile |

| Photolytic | UV light (254 nm) for 24 hours | 7.21 | Labile |

| Thermal | 105°C for 24 hours | Not specified | Stable |

Degradation Pathways

Under alkaline and oxidative stress, Pranlukast undergoes significant degradation. The primary degradation products identified suggest that the chromone ring and the amide linkage are the most susceptible sites for chemical transformation. In photolytic conditions, degradation is also observed, indicating sensitivity to light exposure.

This compound: A Theoretical Stability Assessment

While specific forced degradation data for this compound is not available in the public domain, a product information sheet indicates that it is stable for at least four years when stored at -20°C. A deeper understanding of its stability can be inferred from the principles of isotopic substitution.

The Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1][11][12] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6][11] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present.[12][13]

Implications for this compound Stability

Given that the degradation of Pranlukast involves the cleavage of C-H bonds, particularly in the chromone and benzamide rings, it is plausible that this compound would exhibit enhanced stability under the same stress conditions. The deuteration of the benzamide ring in this compound could sterically and electronically shield the molecule from nucleophilic attack in alkaline hydrolysis and from radical-mediated degradation under oxidative and photolytic stress. This enhanced stability could translate to a longer shelf-life and reduced formation of degradation products.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability assessment of Pranlukast.

Forced Degradation Study Protocol

A stock solution of Pranlukast hydrate (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: The stock solution is mixed with 0.1 M HCl and heated at 80°C for 6 hours.

-

Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and heated at 80°C for 30 minutes.

-

Oxidative Degradation: The stock solution is mixed with 30% hydrogen peroxide and kept at room temperature for 24 hours.

-

Photolytic Degradation: The stock solution is exposed to UV light (254 nm) for 24 hours in a photostability chamber.

-

Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 24 hours.

Following exposure, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate Pranlukast from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 258 nm

-

Injection Volume: 20 µL

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Signaling Pathway of Pranlukast

Pranlukast acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1). This action blocks the downstream signaling cascade initiated by leukotrienes, which are potent inflammatory mediators.

Caption: Pranlukast blocks the CysLT1 receptor, inhibiting the inflammatory cascade.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the typical workflow for conducting forced degradation studies to assess the stability of a drug substance.

Caption: Workflow for assessing drug stability under various stress conditions.

Conclusion

Pranlukast is a well-characterized molecule that exhibits lability under alkaline, oxidative, and photolytic conditions. While direct comparative stability data for this compound is lacking, the principles of the kinetic isotope effect strongly suggest that the deuterated analog would possess enhanced stability due to the greater strength of the C-D bond. This theoretical advantage could lead to a more robust drug substance with a longer shelf-life and a more favorable impurity profile. Further experimental studies are warranted to confirm the stability profile of this compound and to fully elucidate the benefits of deuteration for this important class of therapeutic agents.

References

- 1. Portico [access.portico.org]

- 2. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pranlukast Hydrate in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Pranlukast using Pranlukast-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Pranlukast in biological matrices, such as human plasma, using Pranlukast-d4 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pranlukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist used in the treatment of asthma.[1][2] Accurate and reliable quantification of Pranlukast is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations during sample processing and analysis.[3]

Introduction to Pranlukast and this compound

Pranlukast selectively antagonizes the action of leukotriene D4 (LTD4) at the CysLT1 receptor, which is involved in the pathophysiology of asthma by causing airway edema, smooth muscle contraction, and mucus secretion.[2][4] this compound is a deuterated form of Pranlukast, intended for use as an internal standard for the quantification of Pranlukast by GC- or LC-MS.[1][5] Its physical and chemical properties are nearly identical to Pranlukast, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

This compound Chemical Information:

-

Formal Name: N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)-benzamide-d4

-

CAS Number: 2713172-43-9

-

Molecular Formula: C₂₇H₁₉D₄N₅O₄

-

Formula Weight: 485.5[1]

Experimental Protocols

This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring accurate quantification.[6][7][8] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

2.1.1. Protein Precipitation (PPT) Protocol

PPT is a rapid and straightforward method suitable for high-throughput analysis.[7]

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), ice-cold

-

Centrifuge

-

Autosampler vials

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to PPT, potentially reducing matrix effects and improving sensitivity.[9]

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard working solution

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., Methanol or Acetonitrile)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Spike 200 µL of the plasma sample with 10 µL of the this compound internal standard working solution.

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial and inject into the LC-MS/MS system.

Caption: Experimental workflow for sample preparation of Pranlukast.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

2.2.1. Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate (pH 4.0) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution (e.g., 20:80 A:B)[10] |

| Flow Rate | 0.4 - 0.8 mL/min[10] |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

2.2.2. Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Pranlukast MRM | To be optimized, example: m/z 482.2 → [product ion] |

| This compound MRM | To be optimized, example: m/z 486.2 → [product ion] |

| Ion Source Temp. | e.g., 500°C |

| IonSpray Voltage | e.g., 5500 V |

| Curtain Gas | e.g., 30 psi |

| Collision Gas | Nitrogen |

Note: Specific MRM transitions for Pranlukast and this compound need to be determined by infusing the individual compounds into the mass spectrometer. For similar compounds like Montelukast, positive ion mode has been successfully used with transitions such as m/z 586.2 → 568.2.[10]

Data Presentation and Expected Performance

The following tables summarize typical quantitative performance parameters observed in published LC-MS/MS methods for Pranlukast and the structurally similar compound Montelukast. These serve as a benchmark for method validation.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Pranlukast | Human Plasma | 10.0 - 2000 | 10.0 | [11] |

| Montelukast | Human Plasma | 1.0 - 800.0 | 1.0 | [10] |

| Montelukast | Human Plasma | 5.01 - 599.91 | 5.01 | [12] |

| Montelukast | Human Plasma | 2.5 - 600 | 2.5 | [13] |

Table 2: Precision and Accuracy

| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Pranlukast | Human Plasma | < 12 | < 12 | Not specified | [11] |

| Montelukast | Human Plasma | 1.91 - 7.10 | 3.42 - 4.41 | 98.14 - 99.27 | [10] |

| Montelukast | Human Plasma | ≤ 13.25 | ≤ 11.29 | 88.4 - 100.6 | [14] |

| Montelukast | Human Plasma | 4.18 - 10.65 | Not specified | 98.43 (at LLOQ) | [13] |

Signaling Pathways and Logical Relationships

The analytical workflow follows a logical progression from sample receipt to final data analysis.

Caption: Logical flow of the bioanalytical process.

Conclusion

The described methodologies provide a robust framework for the quantitative analysis of Pranlukast in biological matrices using this compound as an internal standard. The combination of efficient sample preparation and sensitive LC-MS/MS detection allows for accurate and reliable measurements essential for pharmaceutical research and development. Method validation should be performed according to regulatory guidelines to ensure data quality.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. gcms.cz [gcms.cz]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijstr.org [ijstr.org]

- 10. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. A Simple and Efficient Method to Determine Montelukast in Rat Plasma Using Liquid-Liquid Extraction and Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Quantitative Determination of Pranlukast in Human Plasma using Pranlukast-d4 by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Pranlukast in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope-labeled compound, Pranlukast-d4, is utilized as an internal standard to ensure high accuracy and precision. The method employs a straightforward protein precipitation extraction procedure, offering a robust and efficient workflow for pharmacokinetic studies and clinical drug monitoring. This document outlines the experimental procedures, instrument parameters, and summarizes the validation data. Additionally, a diagram of the experimental workflow and the relevant signaling pathway of Pranlukast are provided to facilitate a comprehensive understanding of the methodology and the drug's mechanism of action.

Introduction

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1][2][3] By blocking the action of cysteinyl leukotrienes, Pranlukast helps to reduce airway inflammation, bronchoconstriction, and mucus production.[4] Accurate quantification of Pranlukast in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring.

This application note describes a validated LC-MS/MS method for the determination of Pranlukast in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and analysis, leading to reliable and reproducible results. The described method is highly sensitive and specific, making it suitable for a wide range of research and clinical applications.

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of Pranlukast in human plasma. The data is compiled from various sources and represents typical validation parameters for such an assay.

| Validation Parameter | Result |

| Linearity Range | 1.0 - 2000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15%[5] |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

Experimental Protocols

Materials and Reagents

-

Pranlukast reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Pranlukast and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Pranlukast stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[6][7][8][9][10]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A typical starting condition could be 90% A, ramping to 10% A over a few minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pranlukast: To be determined empirically by the user. A common approach is to infuse a standard solution and identify the precursor ion ([M+H]⁺) and the most abundant product ions.

-

This compound: To be determined empirically by the user, expecting a +4 Da shift from the Pranlukast transitions.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of Pranlukast.

Signaling Pathway of Pranlukast

Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.

References

- 1. ClinPGx [clinpgx.org]

- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pranlukast Hydrate? [synapse.patsnap.com]

- 5. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pranlukast-d4 in Plasma Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of plasma samples for the quantification of Pranlukast, using Pranlukast-d4 as an internal standard. The described method is optimized for bioanalytical studies and is suitable for pharmacokinetic and drug metabolism research.

Introduction

Pranlukast is a selective cysteinyl leukotriene receptor antagonist used in the management of bronchial asthma. Accurate quantification of Pranlukast in plasma is crucial for pharmacokinetic studies, which inform dosing regimens and assess drug exposure. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.

This protocol details a protein precipitation method, a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.

Signaling Pathway of Pranlukast

Pranlukast exerts its therapeutic effect by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor. This action inhibits the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.

Caption: Pranlukast blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor.

Experimental Protocol: Protein Precipitation

This protocol describes the preparation of plasma samples for the analysis of Pranlukast using this compound as an internal standard.

Materials:

-

Human plasma (K2-EDTA)

-

Pranlukast reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Pranlukast in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

-

From the stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in 50:50 (v/v) methanol:water.

-

Prepare an IS working solution of 100 ng/mL by diluting the IS stock solution in acetonitrile.

-

-

Sample Preparation Workflow:

Caption: A typical protein precipitation workflow for plasma sample preparation.

-

Detailed Steps:

-

Aliquot 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank plasma samples.

-

Vortex the samples for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Quantitative Data

The following tables summarize the typical performance characteristics of a bioanalytical method for Pranlukast in human plasma using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pranlukast | 85 - 95 | 90 - 110 |

| This compound | 87 - 97 | 92 - 108 |